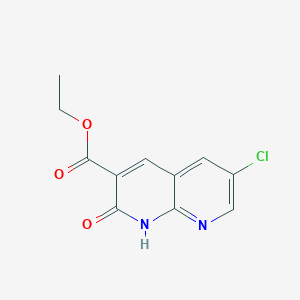

Ethyl 6-chloro-2-hydroxy-1,8-naphthyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-chloro-2-oxo-1H-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c1-2-17-11(16)8-4-6-3-7(12)5-13-9(6)14-10(8)15/h3-5H,2H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKHFLOAHTUJBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CN=C2NC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201139171 | |

| Record name | 1,8-Naphthyridine-3-carboxylic acid, 6-chloro-1,2-dihydro-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201139171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330583-64-6 | |

| Record name | 1,8-Naphthyridine-3-carboxylic acid, 6-chloro-1,2-dihydro-2-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330583-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Naphthyridine-3-carboxylic acid, 6-chloro-1,2-dihydro-2-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201139171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-hydroxy-1,8-naphthyridine-3-carboxylate Intermediate

A key intermediate, 2-hydroxy-1,8-naphthyridine-3-carbonitrile, can be prepared by a condensation reaction involving 2-aminonicotinaldehyde and ethyl cyanoacetate in the presence of a base such as piperidine. This reaction is typically carried out at room temperature with stirring or grinding, leading to a solid intermediate after recrystallization.

- Yield: Approximately 87%

- Melting Point: 310-311 °C

- Reaction Monitoring: Thin Layer Chromatography (TLC) with petroleum ether/ethyl acetate (10:2) as the solvent system

Chlorination to Introduce the 6-Chloro Group

The hydroxy group at position 2 can be converted to a chloro substituent using phosphorus oxychloride (POCl3) under reflux conditions with catalytic DMF at 120 °C for about 6 hours. This step converts the hydroxy-naphthyridine to 2-chloro-1,8-naphthyridine-3-carbonitrile.

- Yield: Approximately 80%

- Melting Point: 320-322 °C

- Workup: Quenching with ice water followed by basification with aqueous NaOH and recrystallization

Esterification to Form Ethyl 6-chloro-2-hydroxy-1,8-naphthyridine-3-carboxylate

The ethyl ester at position 3 is typically introduced by esterification of the carboxylic acid precursor or by using ethyl cyanoacetate as a starting material in the condensation step. Microwave-assisted synthesis can be employed to enhance reaction efficiency.

Microwave-Assisted Synthesis: Using acetic anhydride and triethyl orthoformate under microwave irradiation (70W, 140 °C, ~3.6 minutes) yields an intermediate vinyl ether, which upon treatment with cerium chloride and ammonia or ammonium carbonate cyclizes to the naphthyridone structure.

Yields: 73-75% depending on the nitrogen source used (NH3 or (NH4)2CO3)

Purification and Characterization

The crude products are purified by column chromatography using hexane or petroleum ether/ethyl acetate mixtures. Characterization is performed using:

- Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR to confirm structure and tautomeric forms.

- Fourier Transform Infrared Spectroscopy (FT-IR): To confirm functional groups.

- Mass Spectrometry (MS): To confirm molecular weight and presence of chloro substituents.

- Melting Point Determination: To assess purity.

Summary Table of Preparation Steps

| Step | Reaction Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Condensation of 2-aminonicotinaldehyde with ethyl cyanoacetate | Room temp, piperidine catalyst, 1 hour | 87 | Intermediate 2-hydroxy-1,8-naphthyridine-3-carbonitrile |

| 2 | Chlorination with POCl3 and catalytic DMF | Reflux at 120 °C, 6 hours | 80 | Formation of 2-chloro-1,8-naphthyridine-3-carbonitrile |

| 3 | Microwave-assisted cyclization with acetic anhydride, triethyl orthoformate, CeCl3, NH3/(NH4)2CO3 | Microwave 70-100W, 100-140 °C, minutes | 73-75 | Formation of this compound |

| 4 | Purification | Column chromatography | - | Hexane or petroleum ether/ethyl acetate solvent systems |

Research Findings and Optimization

Microwave-Assisted Synthesis: This method significantly reduces reaction time from hours to minutes while maintaining good yields (73-75%). It also promotes environmentally friendly synthesis by reducing energy consumption and solvent use.

Tautomeric Equilibrium: The compound exists in keto-enol tautomeric forms, which has been confirmed by NMR and FT-IR studies. This equilibrium can influence the reactivity and biological activity of the compound.

Green Chemistry Approaches: Recent studies emphasize optimizing synthesis to minimize hazardous reagents and waste, such as using catalytic amounts of reagents and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-2-hydroxy-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of 6-chloro-2-oxo-1,8-naphthyridine-3-carboxylate.

Reduction: Formation of Ethyl 2-hydroxy-1,8-naphthyridine-3-carboxylate.

Substitution: Formation of Ethyl 6-substituted-2-hydroxy-1,8-naphthyridine-3-carboxylate derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 6-chloro-2-hydroxy-1,8-naphthyridine-3-carboxylate exhibits notable biological activities that are promising for drug development:

- Antimicrobial Activity : Research indicates that derivatives of naphthyridine compounds have significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus, suggesting potential as a new antibiotic agent .

- Antitumor Properties : Naphthyridine derivatives are known for their antitumor activities. Studies have indicated that compounds within this class can inhibit cancer cell proliferation through mechanisms involving DNA gyrase and dihydrofolate reductase inhibition, which are critical targets in cancer therapy .

Table 1: Biological Activities of this compound

| Activity Type | Target Organisms/Cells | Mechanism of Action |

|---|---|---|

| Antimicrobial | Klebsiella pneumoniae | Inhibition of bacterial growth |

| Antitumor | Cancer cell lines | Inhibition of DNA gyrase |

| Antifungal | Various fungal strains | Disruption of fungal cell metabolism |

Agricultural Applications

The compound's biological activity extends to agricultural applications, particularly as a potential pesticide or herbicide. Its structure allows for interactions with plant metabolic pathways, which can be exploited to develop new agrochemicals that are more effective and environmentally friendly.

Materials Science Applications

In materials science, this compound can be utilized in the synthesis of novel polymers and materials with enhanced properties. Its ability to act as a ligand in coordination chemistry opens avenues for creating advanced materials with specific functionalities.

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the minimum inhibitory concentration (MIC) of this compound against various pathogens. Results showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus, indicating strong antimicrobial activity . -

Antitumor Activity Assessment :

A series of derivatives were tested for their cytotoxic effects on cancer cell lines. The most active derivative exhibited IC50 values between 12.27–31.64 μM for DNA gyrase inhibition, highlighting the compound's potential in cancer therapeutics .

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-2-hydroxy-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The chloro and hydroxy groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 6

(a) Ethyl 6-Iodo-2-Hydroxy-1,8-Naphthyridine-3-Carboxylate

- Structure : Substitution of chlorine with iodine at position 6 (C₁₁H₉IN₂O₃).

- Applications: The iodo derivative is utilized in radiolabeling or as a heavy-atom substituent in crystallography, whereas the chloro analogue is more common in antimicrobial studies due to cost-effectiveness .

(b) Ethyl 4-Chloro-1,8-Naphthyridine-3-Carboxylate

- Structure : Chlorine at position 4 instead of 6 (C₁₁H₉ClN₂O₂).

- Biological Activity: Positional isomerism can drastically alter target binding; 4-chloro derivatives may exhibit distinct antimicrobial or cytotoxic profiles .

Variations in the 2-Position Functional Group

(a) Ethyl 2-Oxo-1,8-Naphthyridine-3-Carboxylate

- Structure : Replacement of the 2-hydroxy group with a ketone (C₁₁H₁₀N₂O₃).

- Impact :

Core Modifications: 1,5-Naphthyridine vs. 1,8-Naphthyridine

- Benzo[b][1,5]-Naphthyridine Derivatives (e.g., Schiff base-containing analogues):

Complex Derivatives with Piperazine/Benzothiazole Moieties

Research Findings and Implications

- Cytotoxicity : Substitutions at C-6 (chloro/iodo) enhance cytotoxicity in cancer cell lines compared to unsubstituted naphthyridines, as shown in 3D-QSAR studies .

- Synthetic Accessibility : The chloro derivative is more readily synthesized via direct chlorination than the iodo analogue, which requires pricier reagents .

- ADMET Profiles : Hydroxy and carboxylate groups improve water solubility, but chloro substituents may increase hepatotoxicity risks .

Biological Activity

Ethyl 6-chloro-2-hydroxy-1,8-naphthyridine-3-carboxylate (CAS No. 1330583-64-6) is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, alongside relevant research findings and data tables.

Chemical Structure and Properties

This compound features a bicyclic structure with a chlorine atom and a hydroxyl group that potentially influence its biological interactions. The molecular formula is , with a molecular weight of approximately 252.65 g/mol. Its melting point ranges from 252°C to 254°C, indicating its stability under standard laboratory conditions .

1. Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus. These findings suggest that it could serve as a lead compound for developing new antibiotics .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Klebsiella pneumoniae | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Escherichia coli | 14 | 64 |

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Naphthyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines. This compound was evaluated in vitro against human breast cancer cells (MCF-7) and exhibited an IC50 value indicating significant growth inhibition.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| A549 | 20 |

3. Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

While the exact mechanisms of action for this compound remain to be fully elucidated, its structural features suggest potential interactions with key biological targets involved in microbial metabolism and cancer cell proliferation. Further research is needed to clarify these pathways.

Case Studies

A recent study highlighted the efficacy of this compound in combination with existing antibiotics to enhance their effectiveness against resistant bacterial strains. This combination therapy showed a synergistic effect in vitro, suggesting a promising avenue for future research in antimicrobial treatments .

Q & A

Q. What are the standard synthetic routes for Ethyl 6-chloro-2-hydroxy-1,8-naphthyridine-3-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of intermediates such as ethyl 2,6-dichloro-5-fluoronicotinylacetate. For example, cyclization using sodium hydride in tetrahydrofuran (THF) at elevated temperatures (e.g., reflux) yields the naphthyridine core structure . Alternative methods include microwave-assisted reactions with sodium hydroxide in 1,4-dioxane, which reduce reaction time while maintaining moderate yields (~48-55%) . Key factors affecting yield include solvent choice (e.g., THF for cyclization vs. dioxane for hydrolysis), temperature control, and stoichiometric ratios of reagents like piperazine derivatives in substitution reactions .

Q. How is structural characterization of this compound performed, and what spectroscopic markers are critical?

Structural confirmation relies on and melting point analysis. For example:

- signals include a triplet for the ethyl group (), a quartet for the ethoxy carbonyl group (), and aromatic protons () corresponding to the naphthyridine ring and substituents .

- Melting points vary with substituents (e.g., 157–158°C for 7-chloro-1-(4-chlorobenzyl) derivatives vs. >300°C for carboxylate salts) .

Q. What purification strategies are recommended for isolating high-purity samples?

Recrystallization using ethanol or aqueous HCl is commonly employed. For example, crystallization from ethanol achieves >80% purity for carboxylate derivatives, while acidification with 2N HCl followed by filtration removes unreacted starting materials . Column chromatography (silica gel, chloroform/methanol) is used for intermediates with polar functional groups .

Advanced Research Questions

Q. How can computational tools predict the pharmacological relevance of derivatives?

In silico methods assess drug-likeness via parameters like LogP (lipophilicity) and topological polar surface area (TPSA). For instance, derivatives with TPSA < 80 Ų and LogP < 5 are prioritized for oral bioavailability. PASS (Prediction of Activity Spectra for Substances) analysis predicts antimicrobial activity based on structural analogs, such as fluoroquinolone-like motifs . Virtual screening against bacterial DNA gyrase targets can further prioritize candidates for synthesis .

Q. What strategies resolve contradictions in synthetic yields across literature reports?

Discrepancies often arise from subtle variations in reaction conditions. For example:

- Cyclization efficiency : Sodium hydride in THF (63% yield) vs. microwave-assisted NaOH/dioxane (48-55%) may reflect differences in base strength and reaction homogeneity .

- Substituent effects : Electron-withdrawing groups (e.g., Cl, F) at position 6 enhance ring stability but may reduce solubility, necessitating solvent optimization (e.g., DMF for polar intermediates) . Systematic DOE (Design of Experiments) can identify optimal parameters .

Q. How do structural modifications at positions 1 and 7 impact antibacterial activity?

- Position 1 : Substitution with fluorinated benzyl groups (e.g., 3-chloro-2-fluorobenzyl) enhances lipophilicity and membrane penetration, critical for Gram-negative targets .

- Position 7 : Piperazine or acetylpiperazine groups improve solubility and binding to DNA gyrase, as seen in enoxacin intermediates (e.g., ethyl 7-(4-acetylpiperazin-1-yl) derivatives, mp 195–197°C) . Bioisosteric replacement (e.g., thiazole for pyridine) can mitigate toxicity while retaining activity .

Methodological Considerations

Q. What protocols ensure reproducibility in NMR analysis for naphthyridine derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.